D-Norleucine methyl ester hydrochloride
Overview
Description
D-Norleucine methyl ester hydrochloride: is a compound with the molecular formula C7H15NO2·HCl. It is a derivative of norleucine, an amino acid, and is commonly used as an internal standard in biochemical and physiological studies . This compound is a white to off-white powder and is known for its role as a neurotransmitter .
Mechanism of Action
Target of Action
D-Norleucine methyl ester hydrochloride is primarily used as an internal standard . .
Mode of Action
As a neurotransmitter, it may interact with various receptors or enzymes in the nervous system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated place and the container should be kept tightly closed . It’s also recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
D-Norleucine methyl ester hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. As a neurotransmitter, it is involved in the modulation of synaptic transmission. The compound’s interactions with enzymes and proteins are crucial for its function as an internal standard in biochemical assays . These interactions often involve binding to specific active sites on enzymes or proteins, influencing their activity and stability.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of neurotransmitter receptors, leading to changes in cell signaling pathways. Additionally, it can alter gene expression patterns, impacting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. These interactions can lead to changes in gene expression and subsequent cellular responses. The binding of this compound to enzymes or receptors can modulate their activity, resulting in various biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function. Studying the transport and distribution of this compound provides insights into its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within the cell. Understanding the subcellular localization of this compound is essential for comprehending its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Norleucine methyl ester hydrochloride typically involves the reaction of hexanoic acid with formyl chloride to form tert-butyl hexanoic acid formyl chloride. This intermediate is then reacted with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves chemical synthesis methods similar to those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: D-Norleucine methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
D-Norleucine methyl ester hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- L-Methionine methyl ester hydrochloride
- L-Leucine methyl ester hydrochloride
- Glycine tert-butyl ester hydrochloride
- Glycine methyl ester hydrochloride
- Glycine ethyl ester hydrochloride
Comparison: D-Norleucine methyl ester hydrochloride is unique in its structure and function compared to other similar compounds. While it shares some properties with other amino acid derivatives, its specific role as a neurotransmitter and its unique chemical structure set it apart .
Properties
IUPAC Name |
methyl (2R)-2-aminohexanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMOVZRXLNVNBI-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724070 | |
Record name | Methyl D-norleucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60687-33-4 | |
Record name | Methyl D-norleucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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